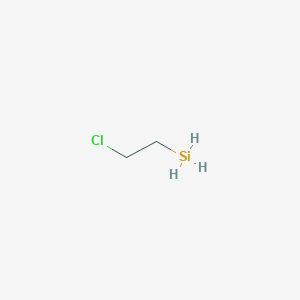
Silane, (2-chloroethyl)- (6CI,8CI,9CI)
Übersicht
Beschreibung
Silane, (2-chloroethyl)- (6CI,8CI,9CI), also known as trichloro(2-chloroethyl)silane, is an organosilicon compound with the molecular formula C(_2)H(_5)Cl(_3)Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various silicon-based materials and has significant applications in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silane, (2-chloroethyl)- (6CI,8CI,9CI) can be synthesized through several methods, including the reaction of silicon tetrachloride with ethylene in the presence of a catalyst. Another common method involves the reaction of trichlorosilane with ethylene oxide under controlled conditions.
Industrial Production Methods: In industrial settings, Silane, (2-chloroethyl)- (6CI,8CI,9CI) is typically produced by the direct chlorination of ethylsilane. This process involves the reaction of ethylsilane with chlorine gas at elevated temperatures, resulting in the formation of Silane, (2-chloroethyl)- (6CI,8CI,9CI) along with hydrogen chloride as a byproduct.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (2-chloroethyl)- (6CI,8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols, replacing the chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, Silane, (2-chloroethyl)- (6CI,8CI,9CI) hydrolyzes to form silanols and hydrochloric acid.
Polymerization: It can undergo polymerization reactions to form polysiloxanes, which are used in the production of silicones.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Lewis acids such as aluminum chloride.
Solvents: Non-polar solvents like toluene or hexane.
Major Products:
Silanols: Formed through hydrolysis.
Polysiloxanes: Formed through polymerization.
Substituted Silanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Silane, (2-chloroethyl)- (6CI,8CI,9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicones, adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of Silane, (2-chloroethyl)- (6CI,8CI,9CI) involves its ability to react with various nucleophiles, leading to the formation of new silicon-based compounds. The molecular targets include hydroxyl, amino, and thiol groups, which can form stable bonds with the silicon atom. This reactivity is exploited in the synthesis of a wide range of materials with diverse applications.
Vergleich Mit ähnlichen Verbindungen
Ethyltrichlorosilane: Similar in structure but lacks the chlorine atom on the ethyl group.
Vinyltrichlorosilane: Contains a vinyl group instead of the chloroethyl group.
Methyltrichlorosilane: Contains a methyl group instead of the chloroethyl group.
Uniqueness: Silane, (2-chloroethyl)- (6CI,8CI,9CI) is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the chloroethyl functionality is required.
Eigenschaften
IUPAC Name |
2-chloroethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7ClSi/c3-1-2-4/h1-2H2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYUMUDTQDNZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[SiH3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















